molecular formula C2H3Cl3N2O B1268320 2,2,2-trichloro-N'-hydroxyethanimidamide CAS No. 2533-67-7

2,2,2-trichloro-N'-hydroxyethanimidamide

Cat. No. B1268320
CAS RN: 2533-67-7
M. Wt: 177.41 g/mol
InChI Key: JZGHJJWDRRFOKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N,N',N''-tris(2-hydroxyethyl)-N,N,N',N',N'',N''-hexamethyl-2,2',2''-nitrilotris(ethylammonium) trichloride, showcases the methodologies applicable to trichloro compounds with hydroxyethanimidamide functionalities. These syntheses often involve complex organic reactions, highlighting the intricate process of creating such compounds with specific functional groups (Koh et al., 1996).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray diffraction data, as seen in studies of similar trichloro compounds, provides detailed insights into the arrangement of atoms within the molecule, aiding in the prediction of its reactivity and interaction with other molecules (Koh et al., 1996).

Chemical Reactions and Properties

Research on compounds such as Cp*Rh(III)-catalyzed low-temperature C-H allylation of N-aryl-trichloro acetimidamide reveals the chemical reactivity and potential transformations of trichloro imidamides. These studies demonstrate how such compounds can undergo selective reactions, yielding a variety of products under controlled conditions (Debbarma et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are essential for determining the conditions under which the compound can be used or stored. While specific data on 2,2,2-trichloro-N'-hydroxyethanimidamide is scarce, related studies provide a framework for understanding how such properties are analyzed and reported.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for applications in synthesis and material science. Research on similar trichloro compounds and their reactions, as seen in the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, offers insights into the methodologies used to investigate these aspects (Zhong-cheng & Shu, 2002).

Scientific Research Applications

  • Triclosan and Environmental Impacts : Triclosan, chemically related to 2,2,2-trichloro-N'-hydroxyethanimidamide, is widely used as an antimicrobial agent. Research has focused on its environmental impacts, particularly when used in personal care products and its subsequent presence in wastewater and marine sediments. Studies have developed analytical methods for detecting triclosan and its derivatives in different environmental matrices, revealing its widespread presence in urban wastewater and marine sediments (Agüera et al., 2003).

  • Antimicrobial Properties and Resistance : Triclosan's antimicrobial properties have led to its extensive use in consumer products. However, this has raised concerns about the development of bacterial resistance. Studies have shown that continuous exposure to sub-MIC concentrations of triclosan does not result in decreased susceptibility to triclosan or antibiotics in Staphylococcus aureus (Suller & Russell, 2000).

  • Applications in Hydrogels and Drug Delivery : Research has investigated the use of related compounds in hydrogel formulations for drug delivery. These hydrogels, cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, show promising applications in targeted drug delivery, with the ability to control release rates based on pH and temperature (Karimi et al., 2018).

  • Chemical Synthesis and Applications : Studies have also focused on the synthesis and applications of compounds related to 2,2,2-trichloro-N'-hydroxyethanimidamide. For instance, research on the thermal rearrangement of trichloroacetimidic esters has opened up new pathways to synthesize substituted phosphonic acids, useful in various chemical applications (Öhler & Kotzinger, 1993).

  • Role in Antiviral Studies : The compound has been indirectly involved in studies exploring its efficacy in treating viral infections like COVID-19, though the focus is more on structurally similar compounds like hydroxychloroquine (Meo et al., 2020).

  • Safety and Toxicology : Studies have also looked into the safety profile of triclosan, given its widespread use. These have examined aspects like acute, subacute, subchronic, and chronic toxicity, providing a comprehensive view of its impact on health (Rodricks et al., 2010).

properties

IUPAC Name

2,2,2-trichloro-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHJJWDRRFOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339656
Record name 2,2,2-trichloro-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N'-hydroxyethanimidamide

CAS RN

2533-67-7
Record name 2,2,2-trichloro-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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